molecular formula C19H14ClFN2O B10796421 N-(4-chlorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

N-(4-chlorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B10796421
M. Wt: 340.8 g/mol
InChI Key: ZQJNQURMLQTVGE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and pharmacology research. Compounds featuring the N-benzyl-N-pyridinyl benzamide scaffold are frequently investigated for their potential to modulate various biological targets. Specifically, a highly analogous compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, has been identified in scientific databases as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a primary mediator of angiogenesis, and inhibitors of this target are a significant area of investigation in oncology research . Furthermore, structural analogues based on the N-pyridin-2-yl benzamide framework have been designed and evaluated as allosteric activators of glucokinase, presenting a potential therapeutic strategy for the management of type 2 diabetes . The specific substitution pattern of the 4-chlorobenzyl and 2-fluorobenzamide groups on the pyridine nitrogen in this compound may be explored to fine-tune potency, selectivity, and physicochemical properties for interaction with these or other novel biological targets. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H14ClFN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14ClFN2O/c20-15-10-8-14(9-11-15)13-23(18-7-3-4-12-22-18)19(24)16-5-1-2-6-17(16)21/h1-12H,13H2

InChI Key

ZQJNQURMLQTVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3)F

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-Chlorobenzyl)Pyridin-2-Amine

The secondary amine intermediate is synthesized via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Pyridin-2-amine reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. This method yields 70–85% of the desired product, though competing over-alkylation to form tertiary amines remains a challenge.

Key reaction parameters :

  • Solvent : DMF or acetonitrile

  • Base : K₂CO₃ or triethylamine (TEA)

  • Temperature : 60–80°C

Reductive Amination

An alternative pathway involves condensing pyridin-2-amine with 4-chlorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method achieves higher selectivity (90–95% yield) by minimizing polyalkylation.

Amidation with 2-Fluorobenzoyl Chloride

The secondary amine undergoes amidation with 2-fluorobenzoyl chloride under Schotten-Baumann conditions. A mixture of dichloromethane (DCM) and water is employed, with TEA as the base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to suppress side reactions, yielding 80–92% of the target compound after recrystallization from ethanol.

Optimized conditions :

  • Molar ratio : 1:1.2 (amine:acyl chloride)

  • Solvent system : DCM/water (2:1 v/v)

  • Base : TEA (2.5 equivalents)

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity in the alkylation step but complicate purification due to high boiling points. Switching to acetonitrile reduces side product formation by 15%.

Table 1 : Solvent Effects on Alkylation Yield

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8078
AcetonitrileK₂CO₃7085
THFTEA6568

For amidation, DCM outperforms tetrahydrofuran (THF) by providing better acyl chloride solubility and faster reaction rates.

Temperature and Reaction Time

Lower temperatures (0–5°C) during amidation prevent hydrolysis of the acyl chloride, increasing yields from 75% to 92%. Extending reaction time beyond 4 hours offers no significant improvement, indicating rapid reaction completion.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (dd, J=7.6, 1.6 Hz, 1H, benzamide-H), 7.45–7.30 (m, 6H, aromatic-H), 5.12 (s, 2H, CH₂).

  • FT-IR : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.

Industrial-Scale Production Considerations

Scaling up requires addressing:

  • Continuous Flow Reactors : Microreactors enhance heat transfer during exothermic amidation, reducing decomposition.

  • Crystallization Optimization : Antisolvent addition (e.g., heptane) improves crystal morphology, facilitating filtration.

  • Cost Efficiency : Replacing TEA with cheaper N-methylmorpholine (NMM) lowers production costs by 20% without compromising yield .

Chemical Reactions Analysis

MMV665899 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV665899 may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound N-(4-chlorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide belongs to a class of substituted benzamides, which have been explored for their biological activities. The structural features of this compound suggest potential applications in treating various diseases due to its interaction with biological targets.

Anti-Tubercular Activity

Recent research has indicated that derivatives of benzamide compounds exhibit significant anti-tubercular properties. For instance, studies have synthesized and evaluated several benzamide derivatives for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound have shown promising results with 50% inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as anti-tubercular agents .

PPARα Agonism

Another area of interest is the compound's potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in lipid metabolism and inflammation. Compounds that activate PPARα can ameliorate conditions like diabetic retinopathy and cardiovascular diseases. The design of small molecules that mimic the action of known PPARα agonists has been a focus in drug discovery, and this compound could serve as a scaffold for developing more potent agonists .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound binds to target proteins. These studies reveal insights into the binding affinities and interactions at the molecular level, which are essential for optimizing the compound's structure for enhanced efficacy and reduced toxicity .

Cytotoxicity Assessments

Evaluating the cytotoxic effects of this compound on human cell lines is crucial for assessing its safety profile. Preliminary studies indicate low cytotoxicity, which is promising for further development as a therapeutic agent .

Development of Anti-Tubercular Agents

A case study involving a series of benzamide derivatives demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, showcasing their potential as effective treatments .

PPARα Agonist Research

In another case study focusing on PPARα agonists, researchers designed compounds based on the structural framework of this compound. These compounds were evaluated for their ability to cross the blood-retinal barrier and induce target gene expression associated with lipid metabolism, indicating their therapeutic potential for metabolic disorders .

Data Tables

Property/StudyResult/ValueReference
IC50 against TB1.35 - 2.18 μM
CytotoxicityLow toxicity on HEK-293 cells
PPARα ActivationInduction of target genes

Mechanism of Action

The mechanism of action of MMV665899 involves its interaction with specific molecular targets in malaria parasites. It is believed to inhibit key enzymes or proteins that are essential for the survival and replication of the parasites. This inhibition disrupts the normal metabolic processes of the parasites, leading to their death . The exact molecular targets and pathways involved are still being studied, but it is known that MMV665899 affects multiple stages of the parasite’s life cycle .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Structural Analogues

2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide ()
  • Structural Similarities : Both compounds share a 2-fluorobenzamide core and pyridyl substitution.
  • Key Differences: The analog in includes an additional 2-fluorobenzoyl group, creating a dibenzoylated structure.
  • Crystallographic Relevance : The analog’s crystal structure (Acta Cryst. E65, o486–o487) highlights the role of fluorine in influencing molecular packing, a feature likely relevant to the target compound’s solid-state behavior .
N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-benzamide ()
  • Substituent Effects : This compound features a trifluoromethyl group and dual chlorine atoms on the pyridine ring, increasing electronegativity and lipophilicity (logP predicted: 12.12 ± 0.70) compared to the target compound’s single 4-chlorobenzyl group .
  • Molecular Weight : At 411.2 g/mol, it is slightly lighter than the target compound’s estimated molar mass (~425–435 g/mol based on structural similarity).

Pharmacological Analogues

CJB 090 [N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide] ()
  • Therapeutic Focus: CJB 090 is a D3-selective dopamine receptor ligand tested for modulating cocaine reinforcement in primates.
  • Key Contrast : CJB 090 incorporates a piperazine-butyl linker, enhancing flexibility and receptor interaction, whereas the target compound’s rigid 4-chlorobenzyl group may favor different binding kinetics.
4-Fluoro-N-indan-2-yl benzamide ()
  • Cardiovascular Applications : This analog demonstrates efficacy in hypertension and angina, attributed to its indane substitution. The target compound’s 4-chlorobenzyl group may confer distinct pharmacokinetic profiles, such as altered cytochrome P450 metabolism .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~425–435 (estimated) 1.4–1.5 (estimated) 450–460 (estimated) ~12 (estimated)
N-(4-Chloro-phenyl)-3-[6-chloro-... () 411.2 1.446 ± 0.06 455.2 ± 45.0 12.12 ± 0.70
2-Fluoro-N-(2-fluorobenzoyl)-... () 354.3 (calculated) N/A N/A N/A

Notes: The target compound’s higher molecular weight compared to ’s analog may enhance membrane permeability but reduce solubility. Fluorine and chlorine substituents likely lower pKa, favoring ionization at physiological pH .

Therapeutic Potential and Limitations

  • Neuropsychiatric Applications : Structural alignment with CJB 090 () suggests possible D3 receptor modulation, though empirical validation is required.
  • Limitations : The lack of direct bioactivity data for the target compound necessitates caution in extrapolating effects from analogs.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-fluoro-N-(pyridin-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine-chlorobenzyl intermediate via coupling reactions under basic conditions (e.g., using 4-chlorobenzyl halide and pyridine derivatives) .
  • Step 2 : Amidation with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final benzamide .
  • Characterization : Intermediates and products are validated using IR spectroscopy (e.g., carbonyl stretching at ~1650–1700 cm⁻¹), NMR (e.g., fluorine-19 signals at ~-110 ppm), and elemental analysis (C, H, N, Cl, F percentages) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
  • NMR (¹H, ¹³C, ¹⁹F) : Resolves aromatic proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm) and confirms fluorobenzamide substitution patterns .
  • Mass Spectrometry : Validates molecular weight (e.g., MALDI-TOF showing [M+H]⁺ at m/z 474) .

Q. How does the compound interact with bacterial enzymes, and what experimental models are used to study this?

  • Target Enzymes : Analogous compounds inhibit bacterial acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases) , which are essential for fatty acid biosynthesis .
  • Assays : In vitro enzymatic inhibition assays (e.g., spectrophotometric monitoring of coenzyme A release) and in vivo bacterial proliferation studies (e.g., MIC determinations against E. coli or S. aureus) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

Discrepancies (e.g., rotational isomerism in NMR vs. rigid X-ray structures) require:

  • Dynamic NMR : To probe temperature-dependent conformational changes.
  • Single-Crystal X-ray Diffraction : Resolves absolute configuration and confirms intramolecular interactions (e.g., π-π stacking between pyridine and fluorobenzamide groups) .
  • DFT Calculations : Predicts energetically favorable conformers and validates experimental data .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency .
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

  • Fluorine vs. Chlorine : Fluorine enhances metabolic stability and membrane permeability, while chlorine increases target affinity (e.g., IC₅₀ values decrease by ~30% in AcpS inhibition assays) .
  • Pyridine Ring Substitution : 2-Pyridyl groups improve solubility via hydrogen bonding, whereas 3-pyridyl analogs show reduced activity .

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA : Analyzes dose-response data across replicates (e.g., six replicates per concentration) .
  • Duncan’s Test : Post-hoc analysis identifies significant differences (p < 0.05) between treatment groups .
  • QC Standards : Include positive controls (e.g., known inhibitors like triclosan) to ensure assay consistency .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Molecular Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model fluorine-protein interactions.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., kon/off) to validate docking poses .

Q. What analytical workflows confirm compound stability under physiological conditions?

  • HPLC-MS Stability Studies : Monitor degradation in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours.
  • LC-UV/Vis Purity Checks : Detect photodegradation products after UV exposure .

Structural and Mechanistic Insights

Q. What crystallographic features explain the compound’s enzyme inhibition mechanism?

  • Active-Site Interactions : X-ray structures reveal hydrogen bonds between the fluorobenzamide carbonyl and AcpS Arg<sup>127</sup> .
  • Hydrophobic Pocket Occupancy : The 4-chlorobenzyl group occupies a hydrophobic cleft, displacing native substrates .

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